molecular formula C12H14F2O2 B2776786 2-(3,5-Difluorophenyl)-3,3-dimethylbutanoic acid CAS No. 2490418-75-0

2-(3,5-Difluorophenyl)-3,3-dimethylbutanoic acid

Cat. No.: B2776786
CAS No.: 2490418-75-0
M. Wt: 228.239
InChI Key: NUCBSQCLETWPDO-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)-3,3-dimethylbutanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)-3,3-dimethylbutanoic acid typically involves the reaction of 3,5-difluorobenzene with a suitable butanoic acid derivative under controlled conditions. One common method is the Claisen-Schmidt condensation, which involves the reaction of 3,5-difluorobenzaldehyde with a suitable ketone in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process typically includes the purification of the final product through techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(3,5-Difluorophenyl)-3,3-dimethylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Difluorophenyl)-3,3-dimethylbutanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its difluorophenyl group provides unique electronic properties that can be exploited in various chemical and biological contexts.

Properties

IUPAC Name

2-(3,5-difluorophenyl)-3,3-dimethylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O2/c1-12(2,3)10(11(15)16)7-4-8(13)6-9(14)5-7/h4-6,10H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCBSQCLETWPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC(=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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